molecular formula C25H26N4O2 B11209725 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B11209725
M. Wt: 414.5 g/mol
InChI Key: ZQQRRZWLUSKACK-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of various derivatives for studying their chemical properties and reactivity.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and activities. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide can be compared with other similar compounds:

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H26N4O2/c30-25(26-14-6-10-18-8-2-1-3-9-18)19-11-7-15-29(16-19)24-23-22(27-17-28-24)20-12-4-5-13-21(20)31-23/h1-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,(H,26,30)

InChI Key

ZQQRRZWLUSKACK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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